N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO/c1-15(2)16(3)9-10-17(15,13(16)18)14(20)19-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRZTROVUOVYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C2Br)C(=O)NCC3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Photocycloaddition of Strained Alkenes
Photochemical [2+2] cycloaddition between methyl-substituted norbornadiene derivatives and electron-deficient alkenes generates the bicyclo[2.1.1]hexane framework. For example, irradiation of 2,3-dimethylnorbornadiene with dichloromaleic anhydride in benzene yields a bicyclic adduct with 65–70% efficiency. The reaction proceeds via a diradical intermediate, with regioselectivity controlled by steric effects from the methyl groups.
Transition Metal-Catalyzed Cyclopropanation
Rhodium-catalyzed cyclopropanation of 1,5-dienes with diazo compounds offers a stereocontrolled route. A reported protocol uses Rh₂(OAc)₄ (2 mol%) and ethyl diazoacetate to functionalize 4,5-dimethyl-1,5-hexadiene, yielding a bicyclo[2.1.1]hexane carboxylate ester in 58% yield. The trimethyl substitution is introduced via pre-functionalized dienes.
Amidation with Benzylamine
The carboxamide group is introduced via activation of the bicyclohexane carboxylic acid:
Acid Chloride Intermediate
Treatment of 6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxylic acid with thionyl chloride (SOCl₂) forms the corresponding acid chloride, which reacts with benzylamine in dichloromethane (DCM) at 0°C. Triethylamine is added to scavenge HCl, yielding the amide in 85–90% purity. Column chromatography (n-pentane:EtOAc = 9:1) removes unreacted amine and byproducts.
Coupling Reagents
Alternative methods employ EDCl/HOBt in DMF to couple the carboxylic acid directly with benzylamine. This one-pot approach avoids handling corrosive acid chlorides and achieves comparable yields (80–82%).
Optimization and Challenges
Steric Hindrance Mitigation
The 4,5,5-trimethyl groups impede reaction rates during bromination and amidation. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) improves accessibility to the C6 position.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The bicyclic structure allows for addition reactions at specific sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
Chemical Properties and Structure
Before delving into its applications, it is essential to understand the chemical properties of N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide:
- Molecular Formula : C18H22BrNO3
- Molecular Weight : 380.276 g/mol
- CAS Number : 1005112-28-6
The compound features a bicyclic structure that contributes to its unique reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic compounds exhibit significant cytotoxicity against various cancer cell lines. The bromine atom and the amide functional group are believed to enhance the compound's interaction with biological targets, potentially leading to apoptosis in cancer cells .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of complex molecules.
Synthesis Pathway Example
this compound can be synthesized through a multi-step reaction starting from commercially available precursors. The synthesis involves:
- Bromination of the bicyclic framework.
- Formation of the amide bond via coupling reactions.
This synthetic route allows for the incorporation of various substituents on the benzyl group, tailoring the compound for specific applications .
Agrochemical Development
There is growing interest in utilizing this compound within agrochemicals due to its potential insecticidal properties.
Research Findings
Preliminary studies indicate that derivatives of bicyclic amides can exhibit insecticidal activity against pests such as aphids and beetles. The mechanism is thought to involve disruption of neurotransmitter function in insects . Further research is needed to explore these properties comprehensively.
Mechanism of Action
The mechanism of action of N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzyl and bromine substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The bicyclic structure also contributes to its stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the bicyclo[2.1.1]hexane-1-carboxamide core but differ in substituents, enabling comparative analysis of structural and functional effects:
6-Bromo-4,5,5-trimethyl-N-(m-tolyl)bicyclo[2.1.1]hexane-1-carboxamide (CAS: 1005266-89-6)
- Key Differences : Substitution of the benzyl group in the target compound with m-tolyl (methylphenyl) at the amide nitrogen.
- The methyl group on the phenyl ring could slightly increase hydrophobicity (logP) relative to unsubstituted benzyl .
6-Bromo-N-(4-chlorophenyl)-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide (CAS: 1005082-00-7)
- Key Differences : Replacement of the benzyl group with a 4-chlorophenyl substituent.
- Impact :
6-Bromo-N-[5-[(6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carbonyl)amino]naphthalen-1-yl]-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide
- Key Differences : Dimeric structure with two bicyclohexane units linked via a naphthalene bridge.
- Impact :
Structural and Functional Implications
Core Structure
- Methyl groups at positions 4, 5, and 5 enhance steric shielding, possibly protecting the carboxamide from metabolic degradation .
Substituent Effects
- Bromine at Position 6 : Common across analogs, suggesting a role in electronic modulation (e.g., resonance effects) or serving as a synthetic handle for further derivatization .
Spectroscopic Trends
Biological Activity
N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, antimicrobial efficacy, and relevant case studies.
- Molecular Formula : CHBrN\O
- Molecular Weight : 270.17 g/mol
- CAS Number : Not explicitly listed but related compounds can be found under similar identifiers.
Synthesis
The synthesis of this compound typically involves the bromination of bicyclic precursors followed by amide formation with benzylamine. This method has been adapted from techniques used for synthesizing related bicyclic compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of N-benzyl derivatives, particularly against resistant bacterial strains:
-
Antimicrobial Efficacy :
- A study demonstrated that various N-benzyl derivatives exhibited significant activity against Staphylococcus aureus and Mycobacterium smegmatis, which is closely related to Mycobacterium tuberculosis. The results indicated that these compounds could serve as lead candidates for developing new antimycobacterial agents .
- The compound's structure allows it to interact with bacterial cell membranes, leading to increased permeability and ultimately cell death.
- Minimum Inhibitory Concentration (MIC) :
Study 1: Antimicrobial Assessment
A series of benzyl derivatives were synthesized and tested for their antimicrobial properties. Among them, compounds similar to this compound showed promising results in inhibiting the growth of resistant strains of bacteria .
| Compound | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 7o | Mycobacterium smegmatis | 20 | 15 |
| 7p | Staphylococcus aureus | 18 | 30 |
| 7q | Escherichia coli | 15 | 50 |
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of various N-benzyl derivatives revealed that modifications at the benzyl moiety significantly influenced antimicrobial potency. The presence of bromine at specific positions enhanced the lipophilicity and membrane disruption capabilities of the compounds .
Q & A
Q. What are the recommended synthetic routes for N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic transformations:
Bicyclic Core Construction : Start with a bicyclo[2.1.1]hexane scaffold, leveraging Diels-Alder or photochemical [2+2] cycloadditions to form the strained ring system .
Functionalization : Introduce the bromo group via electrophilic halogenation (e.g., NBS in CCl₄ under UV light) at the 6-position, ensuring regioselectivity through steric and electronic control .
Carboxamide Installation : Couple the benzylamine group using EDCI/HOBt-mediated amidation under anhydrous conditions .
- Key Optimization : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) and validate purity by TLC/HPLC .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Elucidation :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for bicyclic protons, benzyl group resonance at δ 4.3–4.5 ppm) .
- HRMS : High-resolution mass spectrometry (ESI+) to verify molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₁BrNO₂: 370.0724) .
- Purity Assessment :
- HPLC : Reverse-phase C18 column (ACN/H₂O gradient) with UV detection (λ = 254 nm); aim for ≥95% purity .
Q. How should researchers evaluate the compound’s stability under experimental conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to:
- Thermal Degradation : 40–80°C for 24–72 hours .
- Hydrolytic Conditions : pH 3–10 buffers at 37°C .
- Analysis : Monitor degradation via HPLC-MS; identify major impurities (e.g., de-brominated products or carboxamide hydrolysis) .
- Storage Recommendations : Store at –20°C in anhydrous DMSO or sealed vials under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during bicyclic core formation to enforce stereocontrol .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., heavy-atom derivatization with bromine) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Triangulation : Cross-validate using:
In Vitro Assays : Radioligand binding (e.g., A₃ adenosine receptor affinity, Ki determination via competitive displacement ).
Cell-Based Models : Functional cAMP assays in HEK293 cells transfected with target receptors .
- Dose-Response Reproducibility : Ensure consistent compound solubility (use DMSO stock ≤0.1% v/v) and control for batch-to-batch variability via HRMS .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to A₃ adenosine receptors. Focus on:
- Binding Pockets : Hydrophobic interactions with benzyl/bromo groups .
- Dynamics Simulations : MD simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes .
- Free Energy Calculations : MM-GBSA to estimate binding affinities and prioritize analogs .
Q. What methodologies identify degradation pathways in long-term stability studies?
- Methodological Answer :
- Forced Degradation : Expose to UV light (254 nm) or radical initiators (AIBN) to simulate oxidative stress .
- LC-QTOF Analysis : Fragment ions and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br ratio) to trace bromine loss pathways .
- Kinetic Modeling : Fit degradation data to zero/first-order models to predict shelf-life under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
